5-Aminoisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoisoquinoline-1-carbonitrile is an organic compound belonging to the class of aminoquinolines and derivatives It contains an amino group attached to a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-1-carbonitrile can be achieved through various methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves green and sustainable chemical processes. These methods may include the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts such as clay or ionic liquids .
Chemical Reactions Analysis
Types of Reactions
5-Aminoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions often involve aqueous or solvent-free environments, with temperatures ranging from room temperature to elevated levels depending on the specific reaction .
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
5-Aminoisoquinoline-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-Aminoisoquinoline-1-carbonitrile involves its inhibition of PARP-1, an enzyme involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds are structurally related to 5-Aminoisoquinoline-1-carbonitrile and share similar chemical properties.
Quinolin-8-amines: These are isomerically related compounds with valuable applications in organic synthesis and coordination chemistry.
Uniqueness
This compound is unique due to its potent and selective inhibition of PARP-1, which distinguishes it from other similar compounds. Its water solubility and high gastrointestinal absorption also contribute to its uniqueness and potential as a therapeutic agent .
Properties
Molecular Formula |
C10H7N3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-aminoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,12H2 |
InChI Key |
AUCNLSUCVJKOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.